3-(Trifluoromethoxy)benzimidamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

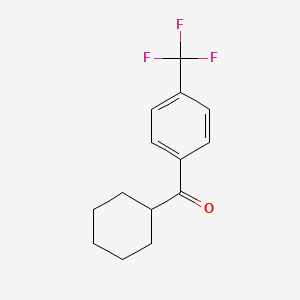

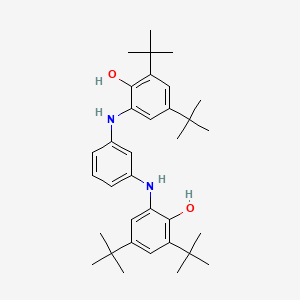

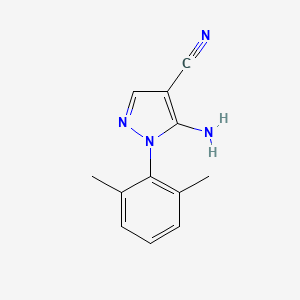

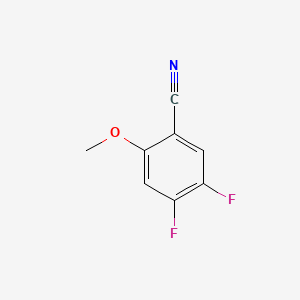

3-(Trifluoromethoxy)benzimidamide is an organic compound with the molecular formula C8H7F3N2O . It belongs to the class of benzimidazole derivatives.

Molecular Structure Analysis

The molecular weight of 3-(Trifluoromethoxy)benzimidamide is 204.15 g/mol . The structure of this compound can be seen as a benzimidamide group whose hydrogen atoms are replaced by a trifluoromethoxy group .Applications De Recherche Scientifique

Pharmaceutical Drug Development

The trifluoromethoxy group is a valuable moiety in pharmaceuticals due to its ability to enhance the bioavailability and metabolic stability of drugs . “3-(Trifluoromethoxy)benzimidamide” can be utilized in the design of new drug candidates, particularly for targeting G-protein-coupled receptors (GPCRs), where modulation of lipophilicity and electronic properties can lead to improved therapeutic profiles.

Agrochemical Formulation

In agrochemistry, the introduction of a trifluoromethoxy group into benzimidamide derivatives can lead to compounds with enhanced pesticidal or herbicidal activity . This modification can improve the compound’s environmental stability, reducing the frequency of application needed and potentially lowering the environmental impact.

Fluorine Chemistry Research

As a compound with a trifluoromethoxy group, “3-(Trifluoromethoxy)benzimidamide” is of interest in fluorine chemistry research. It can be used to study the reactivity and stability of the trifluoromethoxy group and to develop new synthetic methodologies for introducing this group into other compounds .

Safety and Hazards

3-(Trifluoromethoxy)benzimidamide is considered hazardous. It causes severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Orientations Futures

The trifluoromethoxy group has found applications in various fields due to its unique features . Despite the challenges in synthesizing trifluoromethoxy-containing compounds, recent advances have made these compounds more accessible . It is expected that many novel applications of trifluoromethoxy-containing compounds, including 3-(Trifluoromethoxy)benzimidamide, will be discovered in the future .

Mécanisme D'action

Target of Action

The compound belongs to the class of benzimidamides, which are known to interact with various biological targets .

Mode of Action

The trifluoromethoxy group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . It is likely that the trifluoromethoxy group in the benzimidamide structure enhances the compound’s interaction with its targets.

Biochemical Pathways

The trifluoromethoxy group is known to play a significant role in the trifluoromethylation of carbon-centered radical intermediates .

Pharmacokinetics

The compound’s molecular weight (20415 g/mol) and boiling point (2621°C at 760 mmHg) suggest that it may have suitable pharmacokinetic properties .

Result of Action

The trifluoromethoxy group is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials , suggesting that the compound may have significant biological effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-(Trifluoromethoxy)benzimidamide. For instance, the compound’s volatility (vapor pressure: 0.00872mmHg at 25°C) suggests that it may be sensitive to temperature changes .

Propriétés

IUPAC Name |

3-(trifluoromethoxy)benzenecarboximidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2O/c9-8(10,11)14-6-3-1-2-5(4-6)7(12)13/h1-4H,(H3,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPBVRRAGKXTOFS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)C(=N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80479437 |

Source

|

| Record name | 3-(TRIFLUOROMETHOXY)BENZIMIDAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80479437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

791566-24-0 |

Source

|

| Record name | 3-(TRIFLUOROMETHOXY)BENZIMIDAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80479437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(Trifluoromethoxy)phenyl]oxirane](/img/structure/B1314871.png)